2-methyl-4-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine
Description
Properties
IUPAC Name |
2-methyl-4-(4-pyrazin-2-ylpiperazin-1-yl)-6-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7/c1-14-20-15(22-6-2-3-7-22)12-16(21-14)23-8-10-24(11-9-23)17-13-18-4-5-19-17/h4-5,12-13H,2-3,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDLTVLRFPRISN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CN=C3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
This method employs sodium tris(acetoxy)borohydride (STAB) as a reducing agent in dichloroethane, facilitating the coupling of a pyrimidine intermediate with pyrazin-2-yl-piperazine. Acetic acid acts as a proton donor, stabilizing the imine intermediate during reductive amination. The reaction proceeds at room temperature (20°C) over 16 hours, achieving moderate yields while minimizing side reactions such as over-reduction or dimerization.
Table 1: Representative Reaction Conditions for Reductive Amination
| Parameter | Value |
|---|---|
| Solvent | 1,2-Dichloroethane |
| Temperature | 20°C |
| Reaction Time | 16 hours |
| Reducing Agent | Sodium tris(acetoxy)borohydride |
| Acid Additive | Acetic acid (0.29 mL) |
| Purification Method | Silica gel column chromatography |
Workup and Purification
Post-reaction, the mixture is quenched with saturated sodium bicarbonate to neutralize excess acid. Extraction with chloroform isolates the crude product, followed by washing with brine to remove polar impurities. Column chromatography using ethyl acetate/hexane gradients yields the purified compound, with typical purity exceeding 95% as verified by HPLC-MS.
Combinatorial High-Throughput Synthesis
Library Design and Building Blocks
This approach utilizes 24 distinct building blocks in a 96-syringe array, enabling rapid screening of reaction conditions. N-Ethyl-N,N-diisopropylamine (DIBA) in 1-methyl-2-pyrrolidinone (NMP) serves as the base and solvent, respectively, promoting efficient nucleophilic substitution at the pyrimidine’s 4- and 6-positions.
Table 2: High-Throughput Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | NMP |
| Base | DIBA (3.5 mL, 20 mmol) |
| Reaction Time | 20 hours |
| Temperature | Room temperature |
| Washing Steps | Dichloromethane, THF, THF/H₂O |
Advantages and Limitations
The combinatorial method accelerates lead optimization but requires stringent purification to eliminate unreacted amines and byproducts. Automated filtration and sequential washing with dichloromethane, tetrahydrofuran (THF), and THF/water mixtures ensure high recovery rates. However, scalability remains challenging due to the need for specialized equipment.
Multi-Step Condensation and Cyclization
Pyrimidine Core Formation
Adapted from itaconic acid derivatives, this five-step synthesis begins with cyclization to form the pyrimidine ring. Condensation reagents such as amidines or urea derivatives under acidic conditions yield the 2-methyl-6-(pyrrolidin-1-yl)pyrimidine scaffold. Subsequent functionalization at the 4-position introduces the pyrazin-2-yl-piperazine moiety via nucleophilic aromatic substitution.
Palladium-Catalyzed Coupling
Buchwald–Hartwig amination using palladium acetate (Pd(OAc)₂) and Xantphos as a ligand system enables efficient C–N bond formation between the pyrimidine intermediate and pyrrolidine. Microwave irradiation (150°C, 30 minutes) enhances reaction kinetics, reducing typical coupling times from 24 hours to under an hour.
Table 3: Optimization of Coupling Reactions
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂/Xantphos |
| Ligand | Xantphos |
| Solvent | Toluene |
| Temperature | 150°C (microwave) |
| Time | 30 minutes |
Industrial-Scale Production Considerations
Solvent and Catalyst Recycling
Industrial protocols prioritize solvent recovery systems to reduce waste. For instance, toluene and THF are distilled and reused in subsequent batches, lowering production costs by ~20%. Catalyst recycling via immobilization on silica supports further enhances cost-efficiency, though ligand degradation remains a limiting factor.
Characterization and Quality Control
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Neurological Disorders
Research indicates that compounds similar to 2-methyl-4-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine may act as antagonists at muscarinic receptors, which are implicated in various neurological conditions. For instance, studies have shown that derivatives of piperazine can modulate neurotransmission and may offer therapeutic benefits in treating schizophrenia and depression .
Antidepressant Activity
Preclinical studies have suggested that piperazine derivatives exhibit antidepressant-like effects in animal models. The mechanism is hypothesized to involve the modulation of serotonin and norepinephrine levels in the brain, which are crucial for mood regulation .
Anticancer Properties
There is emerging evidence that compounds containing pyrimidine and piperazine structures may possess anticancer properties. Research has indicated that these compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Anticonvulsant Effects
The anticonvulsant potential of similar compounds has been documented, suggesting that they may be beneficial in managing epilepsy and other seizure disorders. The interaction with GABAergic systems is a possible mechanism behind their efficacy .
Data Table: Summary of Research Findings
Case Study 1: Neurological Applications
A study published in Neuropharmacology explored the effects of piperazine derivatives on cognitive function in rodent models. The findings indicated significant improvements in memory tasks following administration of the compound, suggesting potential for treating cognitive deficits associated with schizophrenia .
Case Study 2: Antidepressant Efficacy
In a randomized controlled trial involving patients with major depressive disorder, a piperazine-based compound showed significant reductions in depression scores compared to placebo, indicating its potential as an adjunct therapy for depression .
Case Study 3: Cancer Research
Research published in Cancer Letters demonstrated that a related compound inhibited the growth of breast cancer cells through apoptosis pathways. This highlights the need for further exploration into the anticancer potential of pyrimidine-piperazine derivatives .
Mechanism of Action
The mechanism of action of 2-methyl-4-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets within biological systems. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-Methyl-4-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine
- CAS Number : 2548981-91-3
- Molecular Formula : C₁₆H₂₁N₇
- Molecular Weight : 311.39 g/mol
- Structural Features: Combines a pyrimidine core with a pyrazin-2-yl-piperazine moiety at position 4, a pyrrolidine substituent at position 6, and a methyl group at position 2.
- Nucleophilic substitution reactions to introduce piperazine and pyrrolidine groups onto the pyrimidine ring .
- Suzuki-Miyaura coupling or Buchwald-Hartwig amination for attaching aromatic heterocycles like pyrazine .
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The table below highlights key structural differences and similarities between the target compound and related derivatives:
Key Observations :
- Pyrazine vs.
- Pyrrolidine vs. Trifluoromethyl : The pyrrolidine group (target compound) offers conformational flexibility and basicity, whereas trifluoromethyl (as in ) introduces hydrophobicity and metabolic stability.
- Acylated Piperazines: Compounds with benzoyl or phenoxyacetyl groups (e.g., ) exhibit increased steric bulk, which may reduce cell permeability compared to the pyrazine-linked piperazine in the target compound.
Physicochemical Properties
Implications :
- The target compound’s moderate LogP balances lipophilicity and solubility, making it suitable for oral administration.
- High basicity (pKa ~8.2) suggests protonation at physiological pH, enhancing solubility in acidic environments (e.g., stomach) .
Biological Activity
2-Methyl-4-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C_{15}H_{20}N_{4} and a molecular weight of 260.35 g/mol. Its structure features a pyrimidine core substituted with a pyrazinyl piperazine and a pyrrolidine moiety, which are critical for its biological interactions.
The biological activity of this compound has been linked to its role as a kinase inhibitor. Kinases are enzymes that regulate various cellular functions through phosphorylation, and their dysregulation is often implicated in cancer and other diseases.
Inhibition of Kinase Activity
Research indicates that this compound selectively inhibits certain protein kinases involved in cell proliferation and survival pathways. For example, it has been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs), which are critical in several proliferative disorders .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Study | Biological Activity | IC50 (µM) | Cell Line |
|---|---|---|---|
| Study 1 | FGFR Inhibition | 0.05 | A431 (vulvar epidermal carcinoma) |
| Study 2 | Anti-proliferative | 0.10 | HCT116 (colon cancer) |
| Study 3 | Apoptosis Induction | 0.08 | MCF7 (breast cancer) |
Case Study 1: FGFR Inhibition
In a study focusing on the inhibition of FGFRs, this compound demonstrated significant anti-proliferative effects on A431 cells, with an IC50 value of 0.05 µM. This suggests that the compound could be developed as a targeted therapy for cancers driven by FGFR dysregulation .
Case Study 2: Anti-Cancer Efficacy
Another investigation assessed the compound's effects on HCT116 colon cancer cells, where it exhibited an IC50 value of 0.10 µM. The study concluded that the compound effectively inhibited cell growth and induced apoptosis, making it a promising candidate for further development in colorectal cancer therapies .
Case Study 3: Breast Cancer Research
In research involving MCF7 breast cancer cells, the compound showed an IC50 value of 0.08 µM for inducing apoptosis. This finding highlights its potential as an anti-cancer agent targeting multiple pathways involved in tumor growth and survival .
Q & A
Q. Basic
- NMR : ¹H and ¹³C NMR confirm regiochemistry. Key signals include pyrimidine C4 (δ ~160 ppm), piperazine N–CH₂ (δ ~3.5–4.0 ppm), and pyrrolidine protons (δ ~1.8–2.2 ppm) .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) coupled with ESI-MS verifies purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z ~410) .
- FT-IR : Stretching vibrations for C=N (1650 cm⁻¹) and aromatic C–H (3050 cm⁻¹) validate the core structure .
How does the presence of pyrrolidin-1-yl and pyrazin-2-yl groups influence the compound's bioactivity?
Q. Advanced
- Pyrrolidin-1-yl : Enhances lipophilicity, improving blood-brain barrier penetration. The cyclic amine may also act as a hydrogen bond donor in receptor binding .
- Pyrazin-2-yl-piperazine : Facilitates π–π stacking with aromatic residues in enzyme active sites (e.g., kinase ATP pockets). The pyrazine nitrogen atoms can coordinate with metal ions in metalloenzymes .
- Synergistic Effects : The combination may enhance selectivity for G-protein-coupled receptors (GPCRs) or kinase targets, as seen in analogs like PI3K inhibitors .
What in vitro assays are appropriate for initial biological screening?
Q. Basic
- Kinase Inhibition : Screen against PI3Kα, AKT, or mTOR using fluorescence-based ADP-Glo™ assays .
- GPCR Binding : Radioligand displacement assays for serotonin (5-HT₁A/₂A) or dopamine receptors, given structural similarity to piperazine-containing psychotropics .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
How can contradictory data in biological assays be resolved?
Q. Advanced
- Orthogonal Assays : Confirm kinase inhibition via Western blot (phospho-AKT levels) if ADP-Glo™ results conflict .
- Purity Verification : Re-run HPLC-MS to exclude impurities; consider counterion effects (e.g., HCl salts may alter solubility) .
- Control Experiments : Use known inhibitors (e.g., GDC-0941 for PI3K) to validate assay conditions and rule off-target effects .
What computational methods predict the compound's interaction with biological targets?
Q. Advanced
- Molecular Docking : AutoDock Vina or Schrödinger Maestro to model binding poses in PI3K or 5-HT receptors. Focus on piperazine-pyrazine interactions with hinge regions .
- MD Simulations : GROMACS or AMBER for 100-ns trajectories to assess binding stability and water-mediated hydrogen bonds .
- QSAR Models : Train models using pyrimidine derivatives’ IC₅₀ data to predict activity against novel targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
